![molecular formula C7H6BrN3 B566783 2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1260678-93-0](/img/structure/B566783.png)

2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

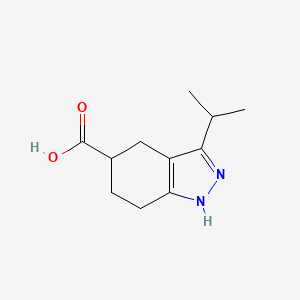

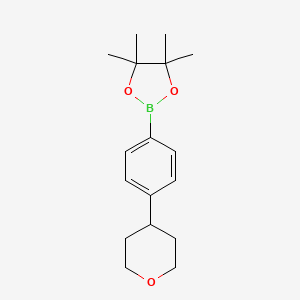

“2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine” is a chemical compound that belongs to the class of triazolopyridines . Triazolopyridines are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Synthesis Analysis

The synthesis of triazolopyridines, including “this compound”, often involves the oxidative cyclization of N-(2-pyridyl)amidines . Oxidizers such as NaOCl, Pb(OAc)4, MnO2, PIFA (PhI(OCOCF3)2), and I2/KI are used for this purpose . Another common approach is the reaction of 2-aminopyridines with nitriles .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a triazolopyridine core, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The bromo and methyl groups are attached to this core .Chemical Reactions Analysis

Triazolopyridines, including “this compound”, can undergo various chemical reactions. For instance, they can be obtained by the action of NH2OH·HCl on (2-pyridyl)thiocarbamathioyl derivatives formed by the reaction of 2-aminopyridines with ethoxycarbonyl thioisocyanate .Scientific Research Applications

Optical Sensors and Biological Applications

Compounds containing heteroatoms, including triazoles, pyridines, and their derivatives, play a crucial role in the development of optical sensors due to their significant biological and medicinal applications. The ability of these compounds to form both coordination and hydrogen bonds makes them suitable as sensing probes in various biological contexts (Jindal & Kaur, 2021).

Antibacterial Activity

1,2,4-Triazole-containing hybrids have been identified as potent inhibitors of DNA gyrase, topoisomerase IV, and other targets, showing promise as antibacterial agents against drug-resistant strains of bacteria like Staphylococcus aureus. This highlights the potential of triazole derivatives in addressing the challenge of antibiotic resistance (Li & Zhang, 2021).

Patent and Drug Development Trends

The synthesis and patenting of triazole derivatives have been a focus of pharmaceutical research due to their broad spectrum of biological activities. This includes anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, indicating the versatility of triazole compounds in drug development (Ferreira et al., 2013).

Chemistry and Properties

Studies on the chemistry and properties of triazole and pyridine derivatives, such as 2,6-bis-(benzimidazol-2-yl)-pyridine, have revealed fascinating variability. This research provides insights into their preparation, properties, and potential as ligands in complex compounds, offering avenues for new drug formulations and biological applications (Boča, Jameson, & Linert, 2011).

Organic Synthesis and Catalysis

The role of heterocyclic N-oxide molecules, including triazole derivatives, in organic synthesis, catalysis, and drug applications has been emphasized. Their unique properties facilitate the development of metal complexes, catalysts, and biologically active compounds, underlining the significant impact of triazole derivatives in advancing chemical synthesis and pharmaceutical sciences (Li et al., 2019).

Mechanism of Action

Future Directions

The future directions for “2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine” and similar compounds could involve further exploration of their biological activities and potential applications in drug design . Their synthesis methods could also be optimized for better yields and environmental friendliness .

Properties

IUPAC Name |

2-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-2-3-6-9-7(8)10-11(6)4-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNPZBHCNPBGJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=N2)Br)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856708 |

Source

|

| Record name | 2-Bromo-6-methyl[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260678-93-0 |

Source

|

| Record name | 2-Bromo-6-methyl[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B566708.png)

![GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr](/img/structure/B566711.png)

![tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B566719.png)

![2-Chloro-6-[(1Z)-2-ethoxyethenyl]pyrazine](/img/structure/B566720.png)

![4-[(3-Fluorophenyl)carbonyl]benzonitrile](/img/structure/B566721.png)